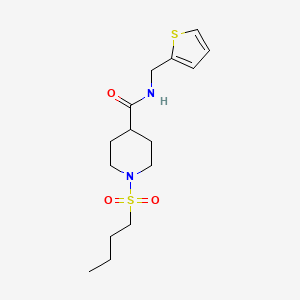![molecular formula C19H25N3O2 B5340381 2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5340381.png)
2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-furylmethyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide, commonly known as FMA-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of medicine. FMA-2 is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of FMA-2 is not fully understood, but it is believed to act on the central nervous system by modulating the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. FMA-2 has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FMA-2 has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit neuroprotective properties, which could potentially slow down the progression of neurological disorders. FMA-2 has also been found to exhibit anxiolytic and antidepressant properties in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMA-2 is its potential applications in the treatment of various inflammatory and pain-related disorders. It has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurological disorders. However, one of the main limitations of FMA-2 is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on FMA-2. One of the main directions is to study the potential applications of FMA-2 in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential applications of FMA-2 in the treatment of various inflammatory and pain-related disorders. Further studies are also needed to understand the exact mechanism of action of FMA-2 and its potential side effects.
Synthesis Methods
FMA-2 has been synthesized through various methods, including the reaction of 2-phenylethylamine with 4-(2-furylmethyl)piperazine in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 2-phenylethylamine with 4-(2-furylmethyl)piperazine in the presence of acetic acid and acetic anhydride. The yield of FMA-2 through these methods has been reported to be around 60-70%.
Scientific Research Applications
FMA-2 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. FMA-2 has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to exhibit neuroprotective properties, which could potentially slow down the progression of these diseases.
properties
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-19(20-9-8-17-5-2-1-3-6-17)16-22-12-10-21(11-13-22)15-18-7-4-14-24-18/h1-7,14H,8-13,15-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRSNTUXRWSHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5340308.png)
![ethyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5340317.png)

![2-[2-(3-bromophenyl)vinyl]-4-hydroxy-6-methylnicotinic acid](/img/structure/B5340328.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5340344.png)
![4-(3-chloro-2-fluorobenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5340345.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidine-4-carboxylic acid](/img/structure/B5340349.png)
![6-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5340355.png)
![methyl 4-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5340362.png)
![N-(2-ethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5340373.png)

![N-{2-[(dimethylamino)methyl]benzyl}-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5340391.png)
